molecular formula C8H9F3N4O2 B2910365 Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 2924-82-5

Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B2910365
CAS No.: 2924-82-5
M. Wt: 250.181
InChI Key: YINANUGXXFVGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrazino group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Comparison with Similar Compounds

Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate: This compound has a hydroxy group instead of a hydrazino group, which affects its reactivity and biological activity.

    2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the ethyl ester group, which can influence its solubility and overall chemical properties.

    Triazole-pyrimidine hybrids:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable for various applications.

Properties

IUPAC Name

ethyl 4-hydrazinyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N4O2/c1-2-17-6(16)4-3-13-7(8(9,10)11)14-5(4)15-12/h3H,2,12H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINANUGXXFVGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylate (0.20 g, 0.79 mmol), hydrazine (0.18 g, 6.0 mmol) and THF was stirred for 1 h at room temperature. The solution was filtered and dried to give the title compound in a 96% yield; 1HNMR (CDCl3) δ 9.26 (s, 1H), 8.90 (s, 1H), 4.40 (q, 2H), 4.24 (bs, 2H), 1.41 (t, 3H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

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